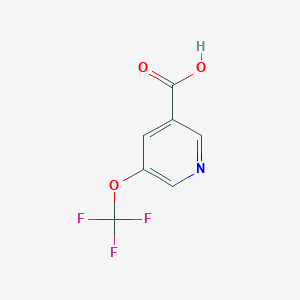

5-(Trifluoromethoxy)nicotinic acid

Description

Contextualization of Nicotinic Acid Scaffolds in Organic Synthesis

The nicotinic acid scaffold is a privileged structure in organic synthesis and medicinal chemistry. researchgate.net The pyridine (B92270) ring is an electron-deficient aromatic system that can engage in various chemical transformations, while the carboxylic acid group provides a handle for further functionalization, such as esterification or amidation. nih.govjst.go.jp This dual reactivity allows chemists to use nicotinic acid derivatives as foundational building blocks to construct more complex molecular architectures. frontiersin.org The versatility of this scaffold has led to its incorporation into a vast number of compounds developed for diverse research areas, including agrochemicals and pharmaceuticals. researchgate.netjst.go.jp

Significance of Fluorinated Pyridine Carboxylic Acids in Chemical Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. ontosight.ai In the context of pyridine carboxylic acids, the addition of a fluorine atom or a fluorine-containing moiety, such as the trifluoromethoxy (-OCF₃) group, is a key strategy in modern chemical design. acs.org The high electronegativity of fluorine can influence the acidity (pKa) of the carboxylic acid group and modify the electronic nature of the pyridine ring. acs.org

Furthermore, fluorination often increases a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage. acs.org The trifluoromethoxy group, in particular, is noted for its high lipophilicity and metabolic stability, properties that are highly desirable when designing novel chemical entities for various applications. nuph.edu.uanuph.edu.ua This has led to a surge in research on fluorinated heterocyclic compounds as promising candidates for discovery chemistry. acs.org

Overview of Research Trajectories for Novel Chemical Building Blocks

The continuous search for novel chemical building blocks is a primary driver of innovation in organic chemistry. Researchers are focused on designing and synthesizing new scaffolds that provide access to previously unexplored chemical space. A major trajectory in this field is the development of practical, scalable, and cost-effective synthetic routes to make these novel building blocks readily available for broader research. frontiersin.orgresearchgate.net

5-(Trifluoromethoxy)nicotinic acid emerges from this research trajectory as a valuable and specialized building block. Recent studies have focused on establishing efficient methods for its synthesis, thereby facilitating its use in research and development. nuph.edu.uanuph.edu.uascispace.com A key finding is the remarkable stability of the trifluoromethoxy group to harsh chemical conditions, such as strong acids, which allows for selective chemical manipulations at other positions of the pyridine ring. nuph.edu.uanuph.edu.uaresearchgate.net This stability enhances the compound's utility as a robust precursor for the synthesis of more complex 5-trifluoromethoxy-substituted pyridines. nuph.edu.ua

Chemical Properties and Synthesis

The distinct properties of this compound are rooted in its molecular structure, which combines the nicotinic acid framework with a trifluoromethoxy substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(Trifluoromethoxy)pyridine-3-carboxylic acid |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Melting Point | 148 – 149 °C scispace.com |

A significant advancement in the accessibility of this compound has been the development of a practical synthetic method. Research has demonstrated an efficient pathway starting from 3-bromo-5-trifluoromethoxypyridine. nuph.edu.ua This precursor is a convenient starting material for creating a variety of 5-trifluoromethoxy-substituted pyridines. nuph.edu.ua

The synthesis involves a metalation reaction followed by carboxylation. This approach is notable for its high yield and the stability of the trifluoromethoxy group throughout the reaction sequence. nuph.edu.ua

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|

This synthetic route highlights the utility of 3-bromo-5-trifluoromethoxypyridine as a key intermediate. The bromine atom can be readily exchanged for a lithium atom, which then reacts with carbon dioxide to form the carboxylic acid group, yielding the final product in near-quantitative amounts. nuph.edu.ua

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNFJZPPOJEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-03-3 | |

| Record name | 5-(trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Utility of 5 Trifluoromethoxy Nicotinic Acid As a Key Synthetic Intermediate

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is the primary site for a variety of chemical transformations, allowing for the construction of more complex molecules.

Esterification and Amidation Reactions

The carboxylic acid moiety of 5-(trifluoromethoxy)nicotinic acid readily undergoes esterification and amidation, which are fundamental reactions for creating a diverse range of derivatives.

Esterification: The synthesis of esters from nicotinic acid derivatives is a common strategy. For instance, ethyl 2-(trifluoromethyl)nicotinate is a known compound derived from its corresponding carboxylic acid. cymitquimica.com While specific examples for the 5-(trifluoromethoxy) variant are not detailed in the provided results, the general reactivity is expected to be similar.

Amidation: The conversion of the carboxylic acid to an amide is a key step in the synthesis of many biologically active compounds. For example, 5-(trifluoromethoxy)nicotinamide has been synthesized from this compound. scispace.comresearchgate.net This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, followed by reaction with ammonia (B1221849) or an amine. scispace.com This approach has been utilized to produce a variety of N-substituted amides, including those with potential applications in medicinal chemistry. mdpi.com

Table 1: Examples of Esterification and Amidation Products

| Starting Material | Reagents | Product | Application/Significance |

| This compound | 1. Thionyl chloride 2. Ammonia | 5-(Trifluoromethoxy)nicotinamide | Analogue of natural nicotinamide (B372718) scispace.comresearchgate.net |

| 2-(Trifluoromethyl)nicotinic acid | Ethanol | Ethyl 2-(trifluoromethyl)nicotinate | Chemical intermediate cymitquimica.com |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid | Various amines | 2-(Arylamino)-6-(trifluoromethyl)nicotinamide derivatives | Potential HIV-1 RT dual inhibitors mdpi.com |

Reduction and Oxidation Transformations

The functional groups of this compound can undergo both reduction and oxidation, although the trifluoromethoxy group itself is generally stable to these conditions.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol. For instance, a related nicotinic aldehyde was reduced to a nicotinic alcohol in high yield. scispace.comresearchgate.net Similarly, a chlorine atom at the α-position of the pyridine (B92270) ring can be selectively reduced via Pd-catalyzed hydrogenation without affecting the trifluoromethoxy group. scispace.com

Oxidation: While the carboxylic acid is already in a high oxidation state, other parts of the molecule can be oxidized. For example, a nicotinic aldehyde, a precursor to the acid, can be synthesized and subsequently oxidized to the corresponding nicotinic acid using an oxidizing agent like potassium permanganate, often in near-quantitative yields. scispace.comnbuv.gov.ua

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, of nicotinic acid derivatives can be a challenging but useful transformation. This process can lead to the formation of the corresponding pyridine derivative. While direct decarboxylation often requires harsh conditions, photoredox catalysis has emerged as a milder method for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org This method has been shown to be effective for substituted nicotinic and isonicotinic acids. rsc.org Another approach involves a difficult decarboxylation of a nicotinic acid derivative as the final step in a multi-stage synthesis route. acs.org The process, known as halodecarboxylation, can also be used to replace the carboxylic acid group with a halogen. acs.org

Transformations Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound also presents opportunities for synthetic modifications.

N-Oxidation and Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid involves an N-oxidation step of 3-methylpyridine. vulcanchem.com

Quaternization: The pyridine nitrogen can be alkylated to form a quaternary ammonium (B1175870) salt. Quaternization reactions of nicotinamide with various electrophiles have been reported, and these reactions can be significantly accelerated using microwave irradiation. nih.gov This derivatization introduces a permanent positive charge, which can alter the molecule's physical and biological properties. researchgate.net

Coordination Chemistry in Academic Contexts

The trifluoromethoxy group can influence the coordination chemistry of nicotinic acid derivatives. researchgate.net Isomeric trifluoromethyl-pyridine carboxylic acids have been used to synthesize zinc(II) complexes, where the position of the substituent affects the coordination mode of the ligand. rsc.org For example, 5-(trifluoromethyl)pyridine-2-carboxylic acid acts as an N,O-chelating ligand, while 4-(trifluoromethyl)nicotinic acid coordinates in an N,O-monodentate fashion. rsc.org This highlights the potential for this compound to be used as a ligand in the synthesis of novel coordination complexes with potentially interesting structural and biological properties.

Modifications and Exploitation of the Trifluoromethoxy Group

The trifluoromethoxy group is not merely a passive substituent but an active modulator of the electronic properties and stability of the parent molecule. Its influence is critical in dictating the synthetic pathways available for the elaboration of the nicotinic acid core.

The trifluoromethoxy group exerts a powerful influence on the reactivity of the pyridine ring, primarily through its strong electron-withdrawing nature. beilstein-journals.orgnih.gov This "pseudohalogen" character deactivates the aromatic system towards electrophilic substitution. beilstein-journals.orgresearchgate.net

Key electronic properties of the trifluoromethoxy group include:

High Electronegativity: The –OCF₃ group is one of the most electronegative substituents, with a Pauling electronegativity (χ) of 3.7. rsc.orgbeilstein-journals.org This strong inductive effect significantly reduces the electron density of the pyridine ring.

Metabolic Stability: Molecules bearing strong electron-withdrawing groups often exhibit enhanced metabolic stability. The introduction of an –OCF₃ group, particularly at metabolically labile positions of a pyridine ring, can improve the pharmacokinetic profile of a drug candidate. rsc.org

Conformational Influence: In aryl trifluoromethyl ethers, the –OCF₃ group typically lies in a plane orthogonal to the aromatic ring. This unique spatial orientation can foster additional binding interactions within drug-receptor complexes. rsc.org

A hallmark of the trifluoromethoxy group is its exceptional chemical and thermal stability. It is generally resistant to harsh reaction conditions, including strong acids, bases, oxidizing agents, and reducing agents. beilstein-journals.orgresearchgate.net This robustness is a significant synthetic advantage, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the –OCF₃ moiety.

A notable example of this stability is its inertness to hydroiodic acid, a reagent that readily cleaves methoxy (B1213986) (–OCH₃) groups. researchgate.netscispace.comresearchgate.netnuph.edu.ua This differential reactivity allows for the selective reduction of other functional groups, such as a chlorine atom in the α-position of the pyridine ring, in the presence of the trifluoromethoxy group. scispace.com

While direct transformations of the aromatic –OCF₃ group are challenging due to the strength of the C-F bonds, they are not impossible. tcichemicals.com However, such transformations require specific, often harsh, conditions and are less common in standard synthetic applications compared to the exploitation of its electronic influence and stability. The focus typically remains on using the –OCF₃ group to direct reactivity and enhance molecular properties, rather than as a point of chemical modification itself.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions are pivotal for introducing molecular diversity. The precursor, 3-bromo-5-trifluoromethoxypyridine, is an especially valuable and convenient synthon for this purpose, enabling a variety of coupling strategies. researchgate.netscispace.comresearchgate.netnuph.edu.ua The trifluoromethoxylated pyridine framework serves as a versatile scaffold that can be readily elaborated through these powerful catalytic methods. rsc.org

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron reagent and an organic halide or triflate, is widely applied to functionalize trifluoromethoxy-substituted pyridines. This reaction benefits from mild conditions, commercial availability of a vast array of boronic acids, and tolerance of numerous functional groups.

For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids, demonstrating the feasibility of this reaction on a related trifluoromethyl-substituted heterocyclic system. nih.gov Similarly, the synthesis of complex ligands has been achieved via the Suzuki-Miyaura coupling of a substituted pyridine, where a chlorine atom was displaced by a phenylboronic acid derivative. nih.gov These examples underscore the utility of the Suzuki-Miyaura reaction for elaborating halogenated pyridine cores, a strategy directly applicable to 3-bromo-5-trifluoromethoxypyridine to produce a wide range of biaryl and heteroaryl structures.

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyridine Scaffolds

| Halogenated Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | C3-Arylated pyrazolopyrimidinone | nih.gov |

| 3-Chloro-5-(trifluoromethyl)picolinonitrile derivative | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)₂ / SPhos | Arylated pyridine-oxazoline ligand | nih.gov |

| Bromoindanol[1,2-b]quinolineamine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Indenoquinoline amine derivative | mdpi.com |

The Sonogashira and Heck reactions provide powerful methods for introducing alkyne and alkene functionalities, respectively, onto the pyridine ring.

The Sonogashira coupling reaction pairs a terminal alkyne with an aryl or vinyl halide. It is a fundamental reaction for creating C(sp)-C(sp²) bonds, often used in the synthesis of pharmaceuticals, natural products, and molecular materials. nih.gov 3-Bromo-5-trifluoromethoxypyridine is a suitable substrate for palladium-catalyzed Sonogashira couplings, allowing for the introduction of various substituted alkynes at the 3-position of the pyridine ring. nuph.edu.ua Modern protocols often utilize copper-free conditions to avoid the undesirable homocoupling of acetylenes. nih.gov

The Mizoroki-Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene. rsc.org This reaction has been successfully applied to pyridine-containing substrates, enabling the synthesis of complex olefinic structures. rsc.org For example, an enantioselective reductive Heck reaction was used to cyclize an acrylamide (B121943) tethered to a pyridine core, yielding the desired product in high yield and enantioselectivity. rsc.org This demonstrates the compatibility of the pyridine nucleus, even when substituted with electron-withdrawing groups, with the Heck catalytic cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.org It is a highly versatile method for synthesizing aryl and heteroaryl amines from aryl halides or triflates, which are often difficult to prepare using classical nucleophilic substitution reactions. acsgcipr.org

This methodology has been successfully applied to trifluoromethoxy-substituted heterocycles. Research has shown that 2-chloro-5-trifluoromethoxypyrazine undergoes Buchwald-Hartwig amination. researchgate.net More directly, 3-bromo-5-trifluoromethoxypyridine has been shown to react with tert-butyl carbamate (B1207046) using a palladium catalyst to form the corresponding Boc-protected amine, a precursor to the primary amine. researchgate.net The reaction typically requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, NaOtBu). organic-synthesis.comwuxiapptec.com The choice of ligand and base is crucial and often needs to be optimized for specific substrates. wuxiapptec.com

Table 2: Buchwald-Hartwig Amination on Halogenated Heterocycles

| Halogenated Substrate | Amine/Amine Equivalent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-5-trifluoromethoxypyridine | tert-Butyl carbamate | Pd(dba)₂ / ligand | Boc-protected amine | researchgate.net |

| 2-Chloro-5-trifluoromethoxypyrazine | Various amines | Not specified | Aminated pyrazines | researchgate.net |

| Bromobenzene | Carbazole | Pd(OAc)₂ / RuPhos | N-Arylcarbazole | nih.gov |

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Substituted isoquinoline | organic-synthesis.com |

Compound Index

Chemo- and Regioselective Functionalization of the Pyridine Nucleus

The strategic functionalization of the pyridine ring in derivatives of this compound is a critical aspect of its chemistry, enabling the synthesis of a diverse array of more complex molecules. The electronic properties of the pyridine nucleus, influenced by the electron-withdrawing trifluoromethoxy group and the directing effects of existing substituents, govern the chemo- and regioselectivity of subsequent chemical transformations. Research has demonstrated that specific positions on the pyridine ring can be selectively targeted to introduce new functional groups, highlighting the utility of this compound and its precursors as versatile building blocks in organic synthesis.

A key intermediate in the synthesis of this compound and its derivatives is 3-bromo-5-trifluoromethoxypyridine. researchgate.netscispace.com This compound serves as a valuable synthon for introducing functionality at the 3-position of the pyridine ring with high regioselectivity. The bromine atom can be readily displaced or utilized in various cross-coupling reactions, providing a reliable handle for constructing the nicotinic acid moiety and other analogues.

One of the most direct methods to achieve functionalization at the C-3 position is through metalation of 3-bromo-5-trifluoromethoxypyridine. Treatment with n-butyllithium results in a lithiated intermediate that can react with various electrophiles. For instance, quenching with carbon dioxide leads to the formation of this compound in nearly quantitative yield. scispace.com This transformation underscores the efficiency and selectivity of this synthetic route.

| Reactant | Reagents | Product | Yield (%) | Reference |

| 3-Bromo-5-trifluoromethoxypyridine | 1. n-Butyllithium 2. Carbon dioxide | This compound | ~100 | scispace.com |

| 3-Bromo-5-trifluoromethoxypyridine | 1. n-Butyllithium 2. Ethyl formate | 5-(Trifluoromethoxy)nicotinic aldehyde | N/A | scispace.com |

Furthermore, 3-bromo-5-trifluoromethoxypyridine has been shown to be an effective substrate in palladium-catalyzed coupling reactions. researchgate.netnuph.edu.ua These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this bromo-derivative in such transformations opens up possibilities for introducing a wide range of substituents at the 3-position, further expanding the chemical space accessible from this intermediate.

An important aspect of the chemical behavior of the 5-(trifluoromethoxy) group is its remarkable stability under certain reaction conditions. researchgate.netscispace.com For example, it remains intact during reactions that would typically cleave a methoxy group, such as treatment with hydroiodic acid. scispace.com This stability allows for selective reactions to occur at other positions of the pyridine ring without affecting the trifluoromethoxy substituent. For instance, the selective reduction of a chlorine atom at the α-position of the pyridine ring can be achieved while preserving both the trifluoromethoxy group and a bromine atom at the β-position. scispace.com

While much of the documented functionalization focuses on the 3-position, general methods for the meta-selective C-H functionalization of pyridines are being developed, which could potentially be applied to the this compound scaffold. snnu.edu.cn These advanced strategies, often employing transition-metal catalysis, offer pathways to modify the pyridine ring at positions that are traditionally less reactive. snnu.edu.cn

Design, Synthesis, and Structural Elucidation of Novel Derivatives of 5 Trifluoromethoxy Nicotinic Acid

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of 5-(trifluoromethoxy)nicotinic acid is predicated on the distinct physicochemical properties imparted by the trifluoromethoxy substituent. This group is often employed as a bioisostere for other functionalities, such as a methoxy (B1213986) or isopropyl group, but it offers significant advantages. The primary goal is to leverage these properties to enhance biological activity, improve pharmacokinetic profiles, and fine-tune molecular interactions with specific targets.

Key design principles include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the -OCF₃ group is highly resistant to oxidative metabolism. This contrasts with a methoxy group (-OCH₃), which is susceptible to O-dealkylation by cytochrome P450 enzymes. Incorporating the trifluoromethoxy group can therefore block a potential site of metabolism, increasing the half-life and bioavailability of a drug candidate.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing through induction, which can profoundly alter the pKa of the pyridine (B92270) nitrogen and the carboxylic acid. This modulation of the electronic landscape can influence ligand-receptor binding interactions, particularly those involving hydrogen bonding or electrostatic contacts.

Conformational Control: The steric bulk of the -OCF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that has a higher affinity for its biological target.

These principles are summarized in the table below, highlighting the strategic advantages of using the trifluoromethoxy group in derivative design.

| Property | Influence of the Trifluoromethoxy (-OCF₃) Group | Rationale in Derivative Design |

| Metabolic Stability | Highly resistant to oxidative metabolism (e.g., O-dealkylation). | To increase in vivo half-life and overall drug exposure by blocking metabolic pathways. |

| Lipophilicity | Strongly lipophilic (Hansch parameter π ≈ 1.04). | To enhance membrane permeability and access to lipophilic binding pockets. |

| Electronic Nature | Strongly electron-withdrawing via the inductive effect. | To modulate the pKa of the scaffold and tune electrostatic and hydrogen bonding interactions. |

| Steric Profile | Provides significant steric bulk. | To influence molecular conformation and improve binding selectivity. |

Synthetic Strategies for Complex this compound Derivatives

The synthesis of advanced derivatives requires robust and versatile chemical methodologies to construct more intricate molecular architectures from the this compound scaffold.

The construction of heterocyclic systems fused to the pyridine ring of this compound creates rigid, planar structures with novel biological and material properties. A key strategy for achieving this involves the use of 3-bromo-5-trifluoromethoxypyridine as a versatile precursor. nbuv.gov.uanuph.edu.ua This intermediate allows for the introduction of various functional groups at the C-3 and C-4 positions, which can then participate in cyclization reactions.

A general synthetic approach involves:

Palladium-Catalyzed Cross-Coupling: The bromine atom in 3-bromo-5-trifluoromethoxypyridine serves as a handle for introducing substituents necessary for ring fusion. nbuv.gov.uanuph.edu.ua Palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Suzuki (coupling with boronic acids), or Heck (coupling with alkenes) can be employed to build a carbon-carbon bond at the C-3 position.

Annulation/Cyclization: The newly introduced substituent is designed to contain a reactive functionality that can undergo an intramolecular cyclization with a neighboring group (e.g., the pyridine nitrogen or a group installed at C-4) to form the new fused ring. For example, coupling with an ortho-amino-substituted arylboronic acid could be followed by a cyclodehydration to form a pyrido[3,4-b]indole system. Numerous strategies exist for synthesizing various pyrido-fused heterocycles. ias.ac.innih.gov

Macrocycles represent a class of molecules with unique conformational properties and the ability to bind to challenging protein surfaces. Incorporating the this compound moiety into a macrocyclic structure can impart favorable properties of the scaffold onto a larger, topologically complex molecule.

The synthesis of such macrocycles typically relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. A representative strategy would involve:

Functionalization: The this compound core is functionalized to create a linear precursor containing two reactive ends. For example, the carboxylic acid could be coupled with a linker molecule that is a diamine or a diol, leaving a terminal amine or alcohol. The other end of the precursor would need a complementary reactive group.

Macrocyclization: The linear precursor is slowly added to a large volume of solvent, often in the presence of a coupling agent (for amide bond formation) or a catalyst (for esterification). This promotes the reaction of the two ends of the same molecule to form the large ring. The rigidity and electronic nature of the 5-(trifluoromethoxy)nicotinyl unit would be expected to influence the conformational preference and properties of the resulting macrocycle.

The development of oligomers and polymers containing the this compound unit can lead to new materials with tailored thermal, electronic, and biomedical properties. nih.govresearchcommons.org These materials can be synthesized through step-growth polymerization.

Plausible synthetic routes include:

Polyamides and Polyesters: this compound itself can act as a monomer if another functional group is introduced onto the pyridine ring, creating an AB-type monomer. For instance, the synthesis of 6-amino-5-(trifluoromethoxy)nicotinic acid would allow for self-condensation to form a polyamide. Alternatively, an AA/BB polymerization approach can be used, where the diacid derivative of the scaffold is reacted with a diamine or diol to produce polyamides or polyesters, respectively.

Polyethers: By converting the carboxylic acid to a hydroxyl group and introducing a second hydroxyl group elsewhere on the ring, the resulting diol could be used in condensation reactions with dihalides to form polyethers. The properties of the resulting polymer would be heavily influenced by the presence of the trifluoromethoxy group on the repeating unit.

Spectroscopic Characterization Techniques for Derivative Structure Confirmation

The unambiguous structural elucidation of complex novel derivatives is critical. While basic spectroscopic methods provide initial data, advanced techniques, particularly in Nuclear Magnetic Resonance (NMR), are indispensable for confirming the constitution and stereochemistry of these intricate molecules. researchgate.net

For derivatives of this compound, a multi-nuclear NMR approach is essential.

Fluorine-19 (¹⁹F) NMR: This is a highly sensitive and powerful technique for any molecule containing the -OCF₃ group. nih.govhuji.ac.il ¹⁹F NMR provides a clean and direct confirmation of the presence and electronic environment of the trifluoromethoxy group. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making the signal for the -OCF₃ group distinct and easily identifiable. For this compound derivatives, this signal typically appears as a singlet in a characteristic region of the spectrum (around -57 to -59 ppm relative to CFCl₃), confirming the integrity of the group throughout the synthetic sequence. nbuv.gov.ua

Proton (¹H) and Carbon-13 (¹³C) NMR: 1D ¹H and ¹³C NMR spectra provide the fundamental framework of the carbon and proton environments. However, in complex fused or macrocyclic systems, severe signal overlap in the ¹H spectrum and ambiguity in the assignment of quaternary carbons in the ¹³C spectrum are common.

Two-Dimensional (2D) NMR: To overcome the limitations of 1D NMR, a suite of 2D experiments is employed for definitive structure confirmation. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within the pyridine ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

The table below presents representative NMR data for a key intermediate, demonstrating the characteristic chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹⁹F | -58.93 | s | -OCF₃ |

| ¹H | 8.32 | dd | H-6 |

| ¹H | 7.86 | dd | H-4 |

| ¹³C | 148.9 | s | C-6 |

| ¹³C | 144.4 | s | C-5 |

| ¹³C | 140.7 | s | C-2 |

| ¹³C | 134.6 | s | C-4 |

| ¹³C | 120.3 | s | C-3 |

| ¹³C | 120.2 | q (¹JCF ≈ 260 Hz) | -OC F₃ |

| Data based on 3-bromo-2-chloro-5-(trifluoromethoxy)pyridine (B2557288) in CDCl₃. nbuv.gov.ua |

By combining these advanced NMR techniques, chemists can confidently elucidate the structures of even the most complex derivatives of this compound, ensuring the successful outcome of rational design and synthesis efforts.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of newly synthesized derivatives of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident assignment of a unique molecular formula to a given mass-to-charge ratio (m/z). nih.gov

In the analysis of these derivatives, techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the molecules with minimal fragmentation. The measured m/z value is then compared to the theoretical exact mass calculated for the proposed molecular formula. The close agreement between the experimental and calculated masses serves as primary evidence for the successful synthesis of the target compound.

For example, in the synthesis of an amide derivative of this compound, HRMS would be used to confirm the incorporation of the desired amine. The expected molecular formula would be entered into the instrument's software, and the calculated exact mass would be compared to the measured mass of the protonated molecule [M+H]⁺.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative: 5-(Trifluoromethoxy)nicotinamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Calculated Exact Mass | 220.0298 |

| Measured m/z [M+H]⁺ | 221.0371 |

This high degree of accuracy is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govresearchgate.net These methods are vital for confirming the structural integrity of the synthesized derivatives of this compound and for verifying that the desired chemical transformations have occurred.

In a typical analysis, the IR and Raman spectra of the starting material, this compound, would be compared to the spectra of the synthesized derivatives. Key vibrational bands corresponding to specific functional groups would be monitored for shifts or the appearance/disappearance of peaks.

Key Vibrational Frequencies:

-OCF₃ Group: The trifluoromethoxy group exhibits strong, characteristic absorption bands in the IR spectrum, typically in the range of 1250-1050 cm⁻¹. These arise from the C-F stretching vibrations.

C=O (Carbonyl) Group: For the parent acid, a strong C=O stretching band is expected around 1700 cm⁻¹. In ester or amide derivatives, the position of this band will shift, providing evidence of the successful reaction. For example, in an ester, the C=O stretch might appear at a higher frequency (e.g., 1735 cm⁻¹), while in an amide, it might be found at a lower frequency (e.g., 1680 cm⁻¹).

Pyridine Ring: The pyridine ring has several characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N ring stretching modes appear in the 1600-1400 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound and a Hypothetical Ester Derivative

| Functional Group | This compound (cm⁻¹) | Ethyl 5-(Trifluoromethoxy)nicotinate (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | ~3000 (broad) | Absent |

| C=O stretch (acid) | ~1700 | - |

| C=O stretch (ester) | - | ~1730 |

| C-F stretch (-OCF₃) | ~1250-1050 | ~1250-1050 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For novel derivatives of this compound that can be grown as single crystals, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. While obtaining suitable crystals can be a challenge, the resulting structural data is invaluable.

For instance, an X-ray crystal structure of a derivative would confirm the connectivity of the atoms, the conformation of the molecule in the solid state, and how the molecules pack together in the crystal lattice. This information is crucial for understanding structure-activity relationships and for computational modeling studies. While specific crystallographic data for derivatives of this compound is not widely available in the public domain, data for the parent nicotinic acid shows a monoclinic crystal system. nanomegas.com

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.20 |

| b (Å) | 11.75 |

| c (Å) | 7.30 |

| β (°) | 112.5 |

| Volume (ų) | 569.8 |

Chromatographic and Separation Methodologies for Derivative Isolation and Purification

Following the synthesis of derivatives of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the primary methods used to achieve high purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent mixture. The separated components are visualized, often under UV light, and their retention factors (Rƒ) are calculated.

Column Chromatography: This is a preparative technique used to separate and isolate the desired derivative from the crude reaction mixture. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the mobile phase), often determined from TLC experiments, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation and collection in different fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. researchgate.net It is often used as an analytical tool to assess the purity of the final compound or for preparative purification of smaller quantities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common method for purifying nicotinic acid derivatives. researchgate.netresearchgate.net

Table 4: Typical Chromatographic Conditions for the Purification and Analysis of a this compound Derivative

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | Reaction monitoring, solvent system determination |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane and Ethyl Acetate | Bulk purification |

| HPLC (Analytical) | C18 Reversed-Phase | Water:Acetonitrile with 0.1% Formic Acid | Purity assessment |

The choice of chromatographic method and conditions depends on the specific properties of the synthesized derivative, such as its polarity and solubility, as well as the scale of the purification required.

Computational Chemistry and Molecular Modeling Studies of 5 Trifluoromethoxy Nicotinic Acid and Its Derivatives

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-(Trifluoromethoxy)nicotinic acid. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution and molecular orbital (MO) energies.

The key outputs of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The spatial distribution of these frontier molecular orbitals (FMOs) is critical for predicting chemical reactivity.

For pyridine (B92270) derivatives, the HOMO and LUMO are often distributed across the aromatic ring and its substituents. In a related compound, 2-(p-Tolylamino)nicotinic acid, the Molecular Electrostatic Potential (MEP) map, another product of electronic structure calculations, shows that the pyridine nitrogen and carboxylic oxygen atoms are regions of high negative potential (nucleophilic sites), while the hydrogens are areas of positive potential (electrophilic sites). For this compound, the highly electronegative trifluoromethoxy group and the carboxylic acid function would significantly influence the electron density and the shape of the MEP, directing how the molecule interacts with other chemical species.

Studies on similar fluorinated pyridine carboxylic acids show that the HOMO and LUMO orbitals are generally located across the entire molecular fraction, indicating that the whole molecule is involved in charge sharing during chemical interactions.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the HOMO and LUMO (E_HOMO and E_LUMO), a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's stability and reactivity tendencies.

Commonly calculated descriptors include:

Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO, the energy gap is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Ionization Potential (IP): Approximated as -E_HOMO, it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as -E_LUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2, it measures the resistance to change in electron distribution. Harder molecules have a larger energy gap.

Chemical Softness (σ): Calculated as 1 / η, it is the reciprocal of hardness and indicates a molecule's polarizability.

DFT studies on related isomers, such as 4-(trifluoromethyl)nicotinic acid and 6-(trifluoromethyl)nicotinic acid, have been used to calculate these parameters to predict their behavior

Role of the 5 Trifluoromethoxy Nicotinic Acid Scaffold in Specialized Academic Research Disciplines

Applications in the Synthesis of Advanced Chemical Building Blocks

5-(Trifluoromethoxy)nicotinic acid serves as a crucial starting material for the creation of more complex and functionally diverse chemical building blocks. Its derivatives are sought after in medicinal chemistry, materials science, and agrochemical research due to the unique properties conferred by the trifluoromethoxy group, such as high lipophilicity and metabolic stability. researchgate.net

A practical and convenient method for the synthesis of this compound and its amide derivative, nicotinamide (B372718), has been developed. scispace.comnbuv.gov.uaresearchgate.net This method utilizes 3-bromo-5-trifluoromethoxypyridine as a key intermediate. scispace.comnbuv.gov.uaresearchgate.net This intermediate can be readily lithiated and then reacted with carbon dioxide to produce this compound in a nearly quantitative yield. scispace.comnbuv.gov.ua This acid can then be converted to the corresponding amide and other derivatives like nicotinic aldehyde and nicotinic alcohol. scispace.comnbuv.gov.uaresearchgate.net

The trifluoromethoxy group's remarkable stability, particularly its resistance to hydroiodic acid, allows for selective chemical modifications at other positions of the pyridine (B92270) ring without cleaving the OCF3 group. scispace.comnbuv.gov.ua This stability makes 3-bromo-5-trifluoromethoxypyridine a versatile synthon for palladium-catalyzed coupling reactions, further expanding the library of accessible building blocks. scispace.comnbuv.gov.uaresearchgate.net

Contributions to the Development of Chemical Probes and Ligands

The development of chemical probes and ligands is essential for studying biological systems and for drug discovery. These tools help in identifying and validating new drug targets. uq.edu.au The unique properties of the trifluoromethoxy group make this compound and its derivatives attractive scaffolds for designing such probes. researchgate.net

For instance, in the study of 14-3-3 proteins, which are implicated in various diseases, chemical probes are crucial for understanding their function. tue.nl While not directly mentioning this compound, the research on related nicotinic acid derivatives highlights the importance of this class of compounds in developing selective ligands. tue.nl The design of bivalent ligands targeting protein-protein interactions, such as the MOR-CCR5 heterodimer implicated in HIV-1 infectivity, demonstrates the utility of complex molecules built upon foundational scaffolds. nih.gov The synthesis of these intricate structures often relies on versatile building blocks, a role that this compound and its precursors can fulfill.

Utilization in the Design of Novel Organic Catalysts

The field of organic catalysis continuously seeks new molecular frameworks to achieve efficient and selective chemical transformations. While direct applications of this compound as an organic catalyst are not extensively documented, its derivatives hold potential in this area. The electronic properties imparted by the trifluoromethoxy group can influence the catalytic activity of a molecule.

Research into environmentally friendly, catalyst-free synthesis of 2-anilinonicotinic acid derivatives, which are known to have biological activity, showcases the ongoing interest in nicotinic acid scaffolds. nih.gov The development of novel synthetic methods, such as those for this compound, provides access to new ligands that could be employed in transition-metal catalysis. scispace.comnbuv.gov.ua The stability and electronic nature of the trifluoromethoxy group could be advantageous in designing robust and efficient catalytic systems.

Incorporation into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding through its carboxylic acid group, and potentially other interactions involving the pyridine ring and the trifluoromethoxy group, makes it a candidate for constructing supramolecular assemblies.

Precursor in Materials Science for Functional Molecules

The trifluoromethoxy group is increasingly recognized for its importance in materials science. researchgate.net Its incorporation into organic molecules can significantly alter their physical and electronic properties, leading to the development of new functional materials. This compound serves as a valuable precursor for synthesizing such molecules.

The unique properties of the trifluoromethoxy group, including its high lipophilicity and strong electron-withdrawing nature, are desirable for creating materials with specific electronic or optical properties. researchgate.net While specific examples of materials derived directly from this compound are not detailed in the provided search results, the general importance of trifluoromethoxylated compounds in this field is evident. researchgate.net

Contributions to Agrochemical Research as a Synthetic Precursor

The trifluoromethyl and trifluoromethoxy groups are prevalent in modern agrochemicals due to their ability to enhance biological activity and metabolic stability. jst.go.jpnih.govresearchgate.net A significant portion of recently developed pesticides contains fluorine. nih.gov

While the search results extensively cover trifluoromethyl-containing pyridines in agrochemicals, such as fluazifop-butyl (B166162) and flonicamid, the direct use of this compound is not explicitly detailed. jst.go.jpnih.govresearchgate.net However, the synthetic methods developed for this compound and its derivatives are highly relevant to agrochemical research. scispace.comnbuv.gov.ua The ability to introduce a trifluoromethoxy group onto a pyridine ring is a key step in the synthesis of many active ingredients. The development of scalable and efficient syntheses for compounds like this compound is crucial for the discovery and production of new crop protection agents.

Future Research Directions and Unexplored Avenues for 5 Trifluoromethoxy Nicotinic Acid

Development of Novel and Sustainable Synthetic Routes

While practical methods for synthesizing 5-(trifluoromethoxy)nicotinic acid have been developed, significant opportunities exist for creating more efficient, scalable, and environmentally benign routes. researchgate.net Current methods often rely on chlorination-fluorination techniques or multi-step sequences starting from substituted pyridines. nuph.edu.ua A recent practical synthesis involves the hydrodechlorination of 2-chloro-6-chloro-3-bromo-5-trifluoromethoxypyridine followed by lithiation and carboxylation. scispace.com

Future research should target the following areas:

Direct C-H Trifluoromethoxylation: Developing methods for the direct introduction of the -OCF₃ group onto the C5 position of the nicotinic acid scaffold would represent a major advancement in atom economy. While direct trifluoromethoxylation methods exist, their application to β-positions on the pyridine (B92270) ring can be challenging. nuph.edu.ua

Greener Reagents and Catalysts: Investigation into replacing harsh reagents like antimony trifluoride (SbF₃) or excess thionyl chloride with greener alternatives is crucial. researchgate.netnuph.edu.ua This could involve novel fluorinating agents or the application of transition-metal catalysis under milder conditions. nih.gov

Biocatalytic Synthesis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. frontiersin.org Future work could explore the engineering of nitrilase enzymes to convert 5-(trifluoromethoxy)-3-cyanopyridine directly to this compound, a strategy that has proven successful for nicotinic acid production itself. frontiersin.org This approach offers high selectivity and operates under mild, aqueous conditions, significantly reducing the environmental footprint. frontiersin.org

| Synthetic Strategy | Current Approach/Precursor | Proposed Future Development | Potential Advantages |

| Linear Synthesis | Multi-step from 5-hydroxynicotinic acid (low yield) or chloropyridines. researchgate.netscispace.com | Catalytic C-H activation and trifluoromethoxylation. | Improved atom and step economy. |

| Fluorination | Chlorination-fluorination using reagents like SbF₃. nuph.edu.ua | Development of milder, safer fluorinating agents; transition-metal-catalyzed fluorination. | Enhanced safety, reduced toxic waste. |

| Biocatalysis | Not yet reported. | Engineered nitrilases for hydrolysis of 5-(trifluoromethoxy)-3-cyanopyridine. | High selectivity, mild conditions, sustainability. frontiersin.org |

This table is interactive. Click on the headers to sort.

Expansion of its Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single, convergent step. While nicotinic acids, in general, have been utilized in MCRs, the specific application of this compound remains an underexplored area. researchgate.netrsc.org

Future research should focus on incorporating this compound as a key building block in established and novel MCRs. For instance, its use in Ugi or Passerini-type reactions could rapidly generate large libraries of complex amides and esters. Given that 5-aminotetrazole (B145819) is a useful component in MCRs, exploring reactions between it and derivatives of this compound could yield novel heterocyclic systems. clockss.org The development of MCRs that directly construct the 5-(trifluoromethoxy)pyridine core would also be highly valuable. rsc.org

Exploration of Photocatalytic and Electrocatalytic Applications

Photoredox and electro-organic catalysis have emerged as powerful technologies for forging chemical bonds under mild conditions. nih.gov These methods often enable transformations that are difficult to achieve through traditional thermal chemistry. There is significant potential in applying these techniques to this compound.

Photocatalysis: The trifluoromethyl group can participate in photocatalytic reactions. Research could explore the photocatalytic decarboxylative functionalization of this compound to introduce new alkyl or aryl groups at the C3 position. Furthermore, the pyridine ring itself can be a substrate for photocatalytic modifications.

Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction. Future studies could investigate the electrochemical reduction of the carboxylic acid to the corresponding aldehyde or alcohol, providing alternative routes to key derivatives like 5-(trifluoromethoxy)nicotinaldehyde. scispace.com This could circumvent the need for metal hydrides and offer greater functional group tolerance.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. The synthesis and derivatization of this compound are well-suited for this technology.

Future work could focus on translating existing batch syntheses into continuous-flow processes. beilstein-journals.org This would be particularly advantageous for handling hazardous reagents or highly exothermic steps sometimes involved in fluorination chemistry. nih.gov Furthermore, multi-step sequences, such as the conversion of the acid to an amide followed by a subsequent coupling reaction, could be streamlined into a single, continuous operation, boosting efficiency and reducing manual handling. beilstein-journals.org

Application in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a foundational technique in drug discovery, enabling the rapid synthesis of large, diverse libraries of compounds for biological screening. ijpsonline.communi.cz The robust nature of this compound and its versatile carboxylic acid handle make it an ideal scaffold for building such libraries. researchgate.net

Future research should leverage this compound as a central building block. The carboxylic acid can be readily converted into a wide array of esters, amides, and other functional groups. nuph.edu.uamdpi.com By reacting this compound with diverse libraries of amines or alcohols in parallel synthesis formats, vast collections of novel molecules can be generated. acs.org This would facilitate the exploration of the chemical space around this privileged scaffold and accelerate the discovery of new bioactive agents.

| Derivative Type | Reactant Library | Potential Reaction | Library Application |

| Amides | Diverse amines | EDCI/HOBt coupling | Drug discovery, materials science |

| Esters | Diverse alcohols | Fischer esterification, DCC coupling | Drug discovery, agrochemicals |

| Heterocycles | Diamines, hydrazines | Condensation, cyclization | Medicinal chemistry |

This table is interactive. Click on the headers to sort.

Advanced Mechanistic Studies of its Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. While some reactivity patterns are known, such as the remarkable stability of the -OCF₃ group to hydroiodic acid, a detailed mechanistic picture is often lacking. researchgate.netscispace.com

Future investigations should employ a combination of experimental and computational methods:

Kinetic Studies: Analyzing reaction rates can help elucidate the roles of catalysts and reagents and determine the rate-determining steps.

Isotope Labeling: Using isotopes can track the movement of atoms through a reaction, providing definitive evidence for proposed pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, map transition states, and explain the electronic influence of the -OCF₃ group on the reactivity of the pyridine ring. For example, computational studies could clarify the observed rearrangement of lithiated intermediates at different temperatures. scispace.com

Discovery of Unanticipated Chemical Reactivity Patterns

The unique electronic properties of the trifluoromethoxy group suggest that this compound may exhibit novel and unanticipated reactivity. researchgate.net The stability of this group under conditions that cleave a simple methoxy (B1213986) ether is a prime example of its distinct chemical nature. scispace.com

Future exploratory research should aim to place this molecule in unconventional reaction environments to uncover new transformations. This could include:

Radical Chemistry: Investigating its behavior under various radical initiation conditions to see if novel C-C or C-heteroatom bonds can be formed.

Organometallic Transformations: Exploring its reactivity with a wider range of transition metals beyond palladium, potentially leading to new types of cross-coupling reactions. researchgate.net

Enzymatic Reactions: Subjecting the molecule to a panel of wild-type or engineered enzymes could reveal unexpected metabolic pathways or biotransformations, opening doors to new biocatalytic applications.

By pursuing these avenues of research, the scientific community can fully exploit the synthetic potential of this compound, paving the way for innovations in chemistry, medicine, and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethoxy)nicotinic acid and its derivatives?

The synthesis of this compound derivatives typically involves functionalizing the pyridine ring at specific positions. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or coupling reactions. Evidence from related compounds suggests that:

- Esterification : Methanol and sulfuric acid catalyze the esterification of nicotinic acid derivatives, as seen in the synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate .

- Diazonium-free methods : Patents describe diazonium-free pathways for synthesizing trifluoromethoxy-substituted indazolecarboxylic acids, which avoid hazardous intermediates .

- Coupling reactions : Suzuki-Miyaura cross-coupling or halogenation steps are used to introduce aryl/heteroaryl groups, as demonstrated in the synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid .

Key considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. Purity (>95%) can be verified via HPLC and NMR, with batch-specific Certificates of Analysis (COA) .

Q. How do structural variations (e.g., substituent position, halogenation) influence the compound's physicochemical properties?

Trifluoromethoxy and halogen substituents significantly alter solubility, lipophilicity, and reactivity. Comparative studies of analogs reveal:

- Positional effects : The trifluoromethoxy group at the 5-position on the pyridine ring enhances metabolic stability compared to para-substituted phenyl derivatives .

- Halogenation : Chlorine at the 2-position increases electrophilicity, facilitating nucleophilic substitution reactions .

- Functional groups : Hydroxymethyl or amino groups improve solubility but may reduce membrane permeability .

Q. Example :

| Compound | Substituents | LogP | Bioactivity |

|---|---|---|---|

| This compound | CF₃O at position 5 | 2.4 | Neuroactive potential |

| 2-Chloro-5-(CF₃O)nicotinic acid | Cl at 2, CF₃O at 5 | 3.1 | Enhanced enzyme inhibition |

| 5-(4-Tolyl)nicotinic acid | Methylphenyl at 5 | 2.8 | Lower receptor affinity |

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Chromatography : HPLC or UPLC with UV detection ensures purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while FT-IR identifies functional groups (e.g., carboxylic acid at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Note : Batch-specific COAs should include residual solvent analysis (e.g., DMF < 500 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Discrepancies often arise from differences in assay conditions or substituent effects. Strategies include:

- Standardized assays : Use uniform protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase studies) .

- Structural benchmarking : Compare activity across analogs with systematic substituent changes (Table in FAQ 2) .

- Meta-analysis : Cross-reference data from patents (e.g., α7 nicotinic receptor agonism in Alzheimer’s models ) and peer-reviewed studies on enzyme inhibition .

Case study : this compound derivatives showed conflicting neuroactivity in vitro vs. in vivo due to blood-brain barrier permeability differences .

Q. What methodologies are effective for studying interactions with biological targets (e.g., nicotinic receptors)?

- In vitro assays : Radioligand binding (e.g., [³H]-epibatidine for α4β2 receptors) or calcium flux assays for functional activity .

- Molecular docking : Use software like AutoDock Vina to model interactions with receptor pockets. For example, the trifluoromethoxy group’s electronegativity may enhance binding to hydrophobic regions .

- Mutagenesis studies : Identify critical residues by alanine-scanning mutants of target proteins .

Example : Docking studies of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile revealed hydrogen bonding with HIV protease active sites .

Q. How can computational models predict the pharmacokinetic (PK) properties of novel derivatives?

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ, LogP) with absorption/distribution parameters.

- ADMET prediction tools : SwissADME or ADMETLab estimate bioavailability, CYP450 metabolism, and toxicity .

- MD simulations : Assess membrane permeability by simulating lipid bilayer interactions .

Validation : Compare predicted vs. experimental LogD values for this compound derivatives (error margin < 0.5) .

Q. What safety protocols are critical when handling trifluoromethoxy-substituted compounds?

Q. How do researchers design structure-activity relationship (SAR) studies for this compound class?

- Scaffold diversification : Synthesize derivatives with variations at positions 2, 4, and 6 of the pyridine ring .

- Functional group swaps : Replace trifluoromethoxy with methoxy, nitro, or methyl groups to assess electronic effects .

- Bioisosteres : Substitute the carboxylic acid with tetrazole or amide groups to modulate acidity and binding .

Example : SAR for this compound analogs showed that 2-chloro substitution doubled α7 receptor affinity compared to unsubstituted derivatives .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize neuroactive effects?

- Target selectivity : Trifluoromethoxy groups may bind multiple targets (e.g., COX-2 vs. nicotinic receptors) .

- Assay specificity : Inflammatory markers (e.g., IL-6) vs. neurotransmitter release assays capture different endpoints .

- Species variability : Rodent vs. human receptor isoforms exhibit differing ligand preferences .

Resolution : Conduct parallel assays on the same derivative to map multi-target activity .

Q. How can discrepancies in metabolic stability data be addressed?

- Standardized liver microsome assays : Use human hepatocytes instead of rodent models for clinically relevant data .

- Isotope labeling : Track metabolite formation via ¹⁹F NMR or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.